molecular formula C12H14N2O B13616765 2-Amino-2-(6-quinolyl)propan-1-OL CAS No. 1270341-08-6

2-Amino-2-(6-quinolyl)propan-1-OL

Cat. No.: B13616765
CAS No.: 1270341-08-6
M. Wt: 202.25 g/mol
InChI Key: SRPYPRKQVGOKNJ-UHFFFAOYSA-N
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Description

2-amino-2-(quinolin-6-yl)propan-1-ol is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(quinolin-6-yl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzaldehyde with acetone in the presence of a base to form the corresponding quinoline derivative. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield 2-amino-2-(quinolin-6-yl)propan-1-ol .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(quinolin-6-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid

    Reduction: Reduced quinoline derivatives

    Substitution: N-alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of 2-amino-2-(quinolin-6-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects . The amino group allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-(quinolin-6-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the quinoline ring. This dual functionality allows for diverse chemical reactivity and biological activity, making it a versatile compound in various research fields .

Properties

CAS No.

1270341-08-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-amino-2-quinolin-6-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3

InChI Key

SRPYPRKQVGOKNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

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